4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide
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Overview
Description
4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide is an organic compound with the molecular formula C13H18FNO3. It contains a benzamide core substituted with a fluorine atom at the para position and two hydroxypropyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoyl chloride and 2-amino-1-propanol.
Reaction: The 4-fluorobenzoyl chloride is reacted with 2-amino-1-propanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyl groups facilitate hydrogen bonding, while the fluorine atom enhances lipophilicity, improving cell membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzamide: Lacks the hydroxypropyl groups, resulting in different chemical and biological properties.
N,N-Bis(2-hydroxypropyl)benzamide: Lacks the fluorine atom, affecting its lipophilicity and reactivity.
4-Fluoro-N,N-dimethylbenzamide: Contains methyl groups instead of hydroxypropyl groups, altering its hydrogen bonding capability.
Uniqueness
4-Fluoro-N,N-bis(2-hydroxypropyl)benzamide is unique due to the presence of both fluorine and hydroxypropyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to form hydrogen bonds, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-N,N-bis(2-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-9(16)7-15(8-10(2)17)13(18)11-3-5-12(14)6-4-11/h3-6,9-10,16-17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCVKGSNOJIJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)C(=O)C1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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